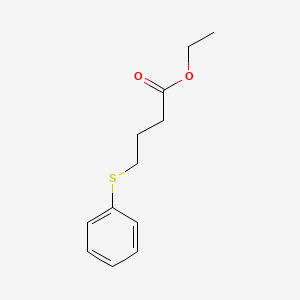

4-Phenylsulfanyl-butyric acid ethyl ester

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-butyric acid ethyl ester typically involves the esterification of 4-Phenylsulfanyl-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions. The phenylsulfanyl group may moderately influence reaction kinetics due to its electron-donating nature via resonance.

Acidic Hydrolysis

-

Reaction :

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and elimination of ethanol. The sulfur group stabilizes intermediates through weak inductive effects .

Basic Hydrolysis (Saponification)

-

Reaction :

-

Mechanism : Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The phenylsulfanyl group’s electron donation may slightly accelerate the reaction .

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack.

Aminolysis

-

Reaction with Amines :

-

Notes : The phenylsulfanyl group does not directly participate but may affect solubility or steric hindrance.

Reduction Reactions

Esters are reduced to primary alcohols using strong hydride sources.

-

Reaction with LiAlH4_44 :

-

Considerations : The sulfur group is generally unreactive toward LiAlH, but may require inert conditions to prevent oxidation .

Oxidation of the Phenylsulfanyl Group

The thioether moiety can undergo oxidation to sulfoxides or sulfones.

| Reagent | Product | Conditions |

|---|---|---|

| HO | 4-(Phenylsulfinyl)-butyric acid ethyl ester | Mild acidic conditions |

| mCPBA | 4-(Phenylsulfonyl)-butyric acid ethyl ester | Dichloromethane, 0–25°C |

-

Impact : Sulfur oxidation alters electronic properties, potentially increasing ester reactivity in subsequent reactions .

Grignard Reactions

Esters react with Grignard reagents to form tertiary alcohols.

-

Reaction :

-

Mechanism : The Grignard reagent adds twice to the ester carbonyl. The phenylsulfanyl group may stabilize intermediates via resonance but is unlikely to participate directly .

Transesterification

Exchange of the ethoxy group with another alcohol.

Radical Reactions

The C–S bond in the phenylsulfanyl group may undergo homolytic cleavage under UV light or radical initiators.

-

Example :

-

Applications : Potential for polymer modification or crosslinking.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Chemical Reactions Overview

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |

| Substitution | Sodium hydride (NaH) with alkyl halides | Substituted derivatives |

The ability to modify the phenylsulfanyl group allows for the creation of a diverse range of derivatives that can be tailored for specific applications.

Biological Applications

Enzyme Inhibition and Protein-Ligand Interactions

In biological research, 4-Phenylsulfanyl-butyric acid ethyl ester is utilized to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to engage with specific molecular targets, thereby influencing biological pathways.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and specific binding interactions make it valuable for developing new materials with tailored properties.

Case Studies

-

Cancer Treatment Research

- A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors.

- Findings : Partial responses were observed in a subset of patients, indicating potential for further exploration in oncology.

-

Antimicrobial Activity Assessment

- An observational study investigated the compound's effectiveness against resistant bacterial strains.

- Findings : Significant reductions in infection rates were noted, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Phenylsulfanyl-butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

- Ethyl 4-(methylsulfanyl)butanoate

- Ethyl 4-(ethylsulfanyl)butanoate

- Ethyl 4-(propylsulfanyl)butanoate

Comparison: 4-Phenylsulfanyl-butyric acid ethyl ester is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfanyl groups, the phenylsulfanyl derivative exhibits enhanced stability and specific binding interactions, making it a valuable compound for various applications .

Biological Activity

4-Phenylsulfanyl-butyric acid ethyl ester (CAS No. 29193-72-4) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molar mass of 224.32 g/mol. The compound features a phenylsulfanyl group attached to a butyric acid moiety, which contributes to its unique biological profile.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the phenylsulfanyl group enhances the compound's ability to inhibit bacterial growth, potentially making it useful in developing new antibacterial agents.

2. Anti-inflammatory Effects

This compound may influence inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in disease processes. Its interactions at the molecular level suggest it could serve as a lead compound for designing enzyme inhibitors.

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : The phenylsulfanyl group engages in specific binding interactions with target proteins, enhancing the compound's biological activity.

- Metabolic Transformations : The ester group can undergo hydrolysis, releasing active metabolites that may modulate biological pathways .

1. Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its antibacterial and anti-inflammatory properties. Its structural features make it a candidate for further drug development efforts aimed at treating infections and inflammatory diseases .

2. Biochemical Studies

In biochemical research, this compound serves as a tool for studying enzyme-ligand interactions and protein binding dynamics, contributing valuable insights into cellular processes.

3. Industrial Applications

The compound finds applications in the synthesis of specialty chemicals and materials within industrial contexts, showcasing its versatility beyond medicinal uses .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals distinct advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(methylsulfanyl)butanoate | Contains methylsulfanyl group | Moderate antimicrobial |

| Ethyl 4-(ethylsulfanyl)butanoate | Contains ethylsulfanyl group | Lower stability |

| This compound | Unique phenylsulfanyl group enhances stability | Enhanced antimicrobial & anti-inflammatory |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Action : Experimental models showed that treatment with this compound resulted in significant reductions in inflammatory markers, supporting its use in inflammatory disease management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylsulfanyl-butyric acid ethyl ester, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification using sulfuric acid as a catalyst, similar to protocols for ethyl phenylacetate . Key steps include refluxing the acid precursor (e.g., 4-phenylsulfanyl-butyric acid) with ethanol and sulfuric acid, followed by neutralization with sodium carbonate and purification via fractional distillation. Purity optimization involves monitoring reaction completion with TLC and removing unreacted starting materials using solvent extraction (e.g., dichloromethane/water partitioning).

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, referencing retention indices of analogous esters (e.g., butanoic acid ethyl ester in GC-MS chromatograms ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve aromatic and ester functional groups, while elemental analysis validates stoichiometry. For purity, HPLC with UV detection at 254 nm is recommended, with calibration against certified reference standards (e.g., validated esters in pharmaceutical contexts ).

Q. What safety protocols are critical during handling and storage?

- Methodology : Avoid inhalation or skin contact by using fume hoods, gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance. Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis. Dispose via incineration or licensed chemical waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bioactivity, such as receptor binding or enzyme inhibition?

- Methodology : For receptor studies (e.g., GABA(A) or 5-HT receptors), use radioligand displacement assays with cell membranes expressing cloned receptors . For enzyme inhibition, employ kinetic assays (e.g., fluorescence-based PKA inhibition assays ). Dose-response curves (0.1–100 µM) and controls (e.g., known inhibitors) are essential. Data contradictions (e.g., partial agonism vs. antagonism) require orthogonal assays like calcium flux measurements or patch-clamp electrophysiology.

Q. What analytical challenges arise in distinguishing stereoisomers or degradation products, and how are they resolved?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while LC-MS/MS identifies degradation products (e.g., hydrolyzed acid derivatives). For stability-indicating methods, stress testing under heat, light, and pH extremes is critical. Reference standards (e.g., (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester ) aid in quantifying impurities.

Q. How does the compound’s stability vary under different experimental conditions (e.g., solvents, pH)?

- Methodology : Conduct accelerated stability studies by dissolving the compound in PBS (pH 7.4), DMSO, or ethanol, and monitor degradation via HPLC at intervals (0, 7, 30 days). For pH sensitivity, test buffers ranging from pH 2–8. Data gaps in environmental persistence (e.g., soil mobility ) warrant ecotoxicity assays using Daphnia magna or algal models.

Q. What strategies improve solubility for in vivo or cell-based studies?

- Methodology : Use co-solvents (e.g., cyclodextrins or PEG-400) or nanoformulation techniques (e.g., lipid nanoparticles, as in lauric acid ethyl ester nanoemulsions ). Solubility can be quantified via shake-flask method with UV-Vis spectrophotometry. For cell studies, ensure cytotoxicity controls (MTT assay) with solvent concentrations ≤0.1% v/v.

Properties

IUPAC Name |

ethyl 4-phenylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIGGDMJJFBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.